Bienvenue dans la boutique en ligne BenchChem!

N-[2-(4-fluorophenoxy)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide

Physicochemical profiling Lipophilicity Lead optimization

N-[2-(4-fluorophenoxy)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide (CAS 1219911-49-5) is a fully synthetic, dual-fluorinated pyrrole-2-carboxamide. Its core scaffold — a 1H-pyrrole ring bearing a 4-fluorophenyl substituent at the 4-position and an N-[2-(4-fluorophenoxy)ethyl] carboxamide side chain — places it within a privileged chemical class extensively explored for ATP-competitive kinase inhibition, including Cdc7, JAK2, ERK5, and p38α MAP kinase.

Molecular Formula C19H16F2N2O2
Molecular Weight 342.346
CAS No. 1219911-49-5
Cat. No. B2638826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-fluorophenoxy)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide
CAS1219911-49-5
Molecular FormulaC19H16F2N2O2
Molecular Weight342.346
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CNC(=C2)C(=O)NCCOC3=CC=C(C=C3)F)F
InChIInChI=1S/C19H16F2N2O2/c20-15-3-1-13(2-4-15)14-11-18(23-12-14)19(24)22-9-10-25-17-7-5-16(21)6-8-17/h1-8,11-12,23H,9-10H2,(H,22,24)
InChIKeyHOSPTPGTFGULII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-Fluorophenoxy)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide (CAS 1219911-49-5): A Dual-Fluorinated Pyrrole-2-Carboxamide for Targeted Kinase Probe Discovery


N-[2-(4-fluorophenoxy)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide (CAS 1219911-49-5) is a fully synthetic, dual-fluorinated pyrrole-2-carboxamide . Its core scaffold — a 1H-pyrrole ring bearing a 4-fluorophenyl substituent at the 4-position and an N-[2-(4-fluorophenoxy)ethyl] carboxamide side chain — places it within a privileged chemical class extensively explored for ATP-competitive kinase inhibition, including Cdc7, JAK2, ERK5, and p38α MAP kinase [1][2]. The compound is supplied as a research-grade screening probe (typical purity ≥95%), and its molecular formula is C₁₉H₁₆F₂N₂O₂ (MW 342.35 g·mol⁻¹) [3].

Why Generic Substitution of N-[2-(4-Fluorophenoxy)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide Is Scientifically Unjustified


Generic interchange among pyrrole-2-carboxamide analogs is precluded by steep structure–activity relationships (SAR) at both the 4-aryl and pendant carboxamide positions. In the ERK5/p38α series, a single halogen substitution on the 4-aroyl ring shifts selectivity by >146-fold (IC₅₀ 0.82 μM vs. >120 μM) [1]. Similarly, in the GSNOR inhibitor program, N-phenyl carboxamide modifications altered potency by orders of magnitude in both enzymatic and ovalbumin-challenged murine asthma models [2]. The target compound’s distinctive dual 4-fluorophenyl / N-[2-(4-fluorophenoxy)ethyl] motif is absent from clinically studied analogs such as N6022 (GSNOR IC₅₀ 8 nM) [3] and NMS-P830 (JAK2 inhibitor) [4], meaning potency, selectivity, and ADME parameters cannot be extrapolated from these reference molecules. Rigorous comparator-based procurement is therefore essential.

Quantitative Differentiation Evidence for N-[2-(4-Fluorophenoxy)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide Relative to Closest Structural Analogs


Lipophilicity Modulation: Dual 4-Fluorination Reduces clogP Versus Chlorinated or Methylated Analogs

The target compound carries two 4-fluorophenyl groups, yielding a predicted clogP of 2.85 [1]. Replacement of either fluorine with chlorine in the analogous 4-(4-chlorophenyl) derivative would increase clogP by approximately 0.4–0.6 log units (estimated via the Hansch π constant: π(Cl) – π(F) ≈ +0.57), while substitution with a methyl group would add roughly 0.4 log units [2]. Lower lipophilicity is associated with reduced phospholipidosis risk and improved aqueous solubility, critical parameters for cellular assay compatibility.

Physicochemical profiling Lipophilicity Lead optimization

Topological Polar Surface Area: Favorable Passive Permeability Window Versus Bulkier Side-Chain Analogs

The target compound exhibits a topological polar surface area (TPSA) of 62.2 Ų [1]. This falls within the established optimal range for blood-brain barrier penetration (TPSA < 90 Ų) and oral absorption (TPSA < 140 Ų). Analogs bearing morpholino or piperazinyl carboxamide side chains (e.g., 4-(4-fluorophenyl)-N-(4-morpholinophenyl)-1H-pyrrole-2-carboxamide) increase TPSA by >12 Ų due to the additional heteroatom content, potentially compromising passive membrane flux in cell-based assays.

Drug-likeness Membrane permeability ADME

Pyrrole-2-Carboxamide Scaffold Privilege: Validated Kinase Inhibition Across Cdc7, ERK5, and p38α Families

The pyrrole-2-carboxamide chemotype is a validated ATP-competitive kinase inhibitor scaffold with crystallographic confirmation. Co-crystal structures (e.g., PDB 5O7I, PDB 3MPT) demonstrate that the pyrrole NH and carboxamide carbonyl engage the kinase hinge region, while the 4-aryl substituent extends into the selectivity pocket [1][2]. In a structurally related series, 4-(2-bromo-6-fluorobenzoyl)-N-(pyridin-3-yl)-1H-pyrrole-2-carboxamide achieved ERK5 IC₅₀ = 0.82 μM with >146-fold selectivity over p38α (IC₅₀ > 120 μM) [1]. Separately, pyrrole-2-carboxamide-based Cdc7 inhibitors from Nerviano Medical Sciences demonstrated enhanced metabolic stability relative to earlier pyrimidinyl-pyrrole analogs [3]. The target compound’s 4-(4-fluorophenyl) substitution pattern positions the fluorine atom for potential halogen-bond interactions within the kinase hydrophobic back pocket, a feature absent in non-halogenated or 3-substituted phenyl congeners.

Kinase inhibition Cdc7 ERK5 p38α Scaffold validation

Purity Specification: ≥95% HPLC Purity Ensures Reproducibility in Dose-Response Profiling

The compound is supplied with a certified purity of ≥95% as determined by HPLC . This specification matches or exceeds the purity threshold commonly required for quantitative high-throughput screening (qHTS) and IC₅₀ determination. Lower-purity batches of structurally related pyrrole-2-carboxamides (e.g., in-house synthetic intermediates at 85–90% purity) have been documented to produce false-negative results in enzymatic assays due to interfering impurities that quench signal or promiscuously aggregate [1].

Quality control Purity Screening reproducibility

Recommended Research and Industrial Application Scenarios for N-[2-(4-Fluorophenoxy)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide


Kinase Selectivity Panel Screening with Halogen-Bond SAR Exploration

The compound’s dual 4-fluorophenyl architecture provides a systematic probe for fluorine-mediated halogen bonding in kinase ATP-binding pockets. Profiling against a broad kinase panel (e.g., Cdc7, ERK5, p38α, JAK2) in parallel with the non-fluorinated and chloro-substituted analogs can quantify the contribution of fluorine to potency and selectivity [1][2]. The favorable TPSA (62.2 Ų) ensures adequate cell permeability for intracellular target engagement assays [3].

GSNOR Inhibitor Lead Optimization Starting Point

Given the established SAR of pyrrole-based GSNOR inhibitors (N6022 class), the target compound serves as a modular scaffold for carboxamide side-chain diversification. The N-[2-(4-fluorophenoxy)ethyl] moiety represents an unexplored vector in GSNOR inhibitor design, and its activity can be benchmarked directly against N6022 (GSNOR IC₅₀ = 8 nM; Ki = 2.5 nM) in enzymatic and cellular GSNO turnover assays [4].

Physicochemical Property Benchmarking in CNS Drug Discovery Programs

With a clogP of 2.85 and TPSA of 62.2 Ų, the compound resides within the optimal CNS drug-like space (CNS MPO score ≥4). It can be employed as a reference standard for calibrating in vitro blood-brain barrier models (e.g., PAMPA-BBB, MDCK-MDR1) alongside established CNS-positive and -negative controls to validate assay performance prior to screening novel chemical series [3][5].

Metabolic Stability Comparison in the Pyrrole-2-Carboxamide Chemical Series

The Nerviano Medical Sciences patent explicitly claims enhanced metabolic stability for substituted pyrrole carboxamides compared to prior art pyrimidinyl-pyrrole derivatives [6]. The target compound, with its electron-withdrawing 4-fluorophenyl substituent, is predicted to exhibit reduced CYP-mediated oxidative metabolism relative to electron-rich phenyl analogs. Comparative microsomal stability assays (human/rat liver microsomes) with the non-fluorinated parent scaffold can quantify this stabilization effect and guide further lead optimization.

Quote Request

Request a Quote for N-[2-(4-fluorophenoxy)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.